molecular formula C11H8N2O B1512623 6-Methoxyisoquinoline-5-carbonitrile CAS No. 925931-94-8

6-Methoxyisoquinoline-5-carbonitrile

Cat. No.: B1512623
CAS No.: 925931-94-8
M. Wt: 184.19 g/mol
InChI Key: VWYXCWASUZDBPK-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline-5-carbonitrile is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Methoxyisoquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C11_{11}H8_{8}N2_2O. This compound features a methoxy group (-OCH3_3) and a carbonitrile group (-C≡N) attached to the isoquinoline structure, which contributes to its unique biological properties. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Weight : 184.19 g/mol
  • Physical State : Pale yellow oil
  • Functional Groups : Methoxy and carbonitrile

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in the following areas:

  • Anticancer Activity :
    • Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, docking studies suggest potential interactions with P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells .
    • A recent study evaluated its cytotoxic effects on various human cancer cell lines, indicating moderate toxicity levels that warrant further investigation for anticancer drug development .
  • Enzyme Inhibition :
    • The compound may interact with specific enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes. Inhibition of these enzymes can lead to enhanced efficacy of co-administered drugs.
  • Potential Neuroprotective Effects :
    • Preliminary studies suggest that isoquinoline derivatives may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. However, more targeted research is needed to confirm these effects specifically for this compound.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may modulate various signaling pathways through enzyme inhibition and receptor interactions, contributing to its anticancer and neuroprotective activities .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxicity of synthesized isoquinoline derivatives against multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive cells (EPG85-257P). The results indicated varying degrees of cytotoxicity, with some compounds showing promising P-gp inhibition activity .
  • Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound to P-glycoprotein, revealing insights into its potential as a therapeutic agent in overcoming drug resistance in cancer treatments .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameChemical FormulaUnique Features
6-Methoxyisoquinoline-1-carbonitrileC11_{11}H8_{8}N2_2ODifferent position of carbonitrile group
7-MethoxyisoquinolineC10_{10}H9_{9}N2_2OLacks carbonitrile functionality
6-Methoxyquinoline-2-carbonitrileC11_{11}H8_{8}N2_2OVariation in the position of the methoxy group

Properties

IUPAC Name

6-methoxyisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-5-4-9(8)10(11)6-12/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYXCWASUZDBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50853927
Record name 6-Methoxyisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50853927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925931-94-8
Record name 6-Methoxyisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50853927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ISOQUINOLINECARBONITRILE, 6-METHOXY-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic route used to produce 6-methoxyisoquinoline-5-carbonitrile as described in the research?

A1: The research [] outlines a novel, multi-step synthesis of this compound. This compound is a valuable intermediate in the production of various drugs and dyes. The significance of the described route lies in its efficiency and relatively mild reaction conditions. Key features include:

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